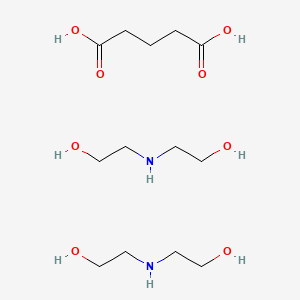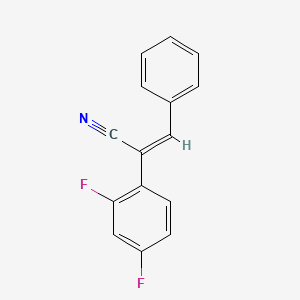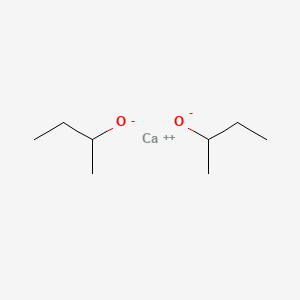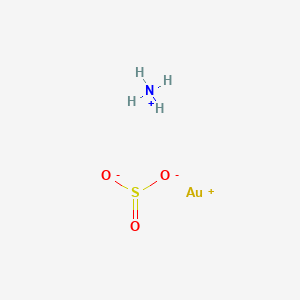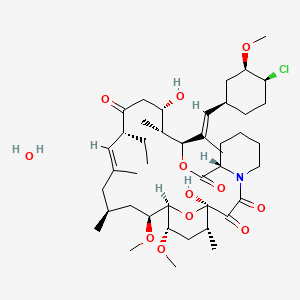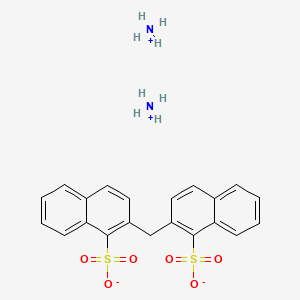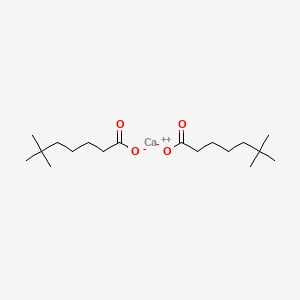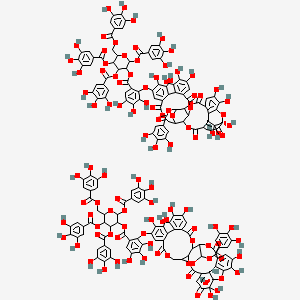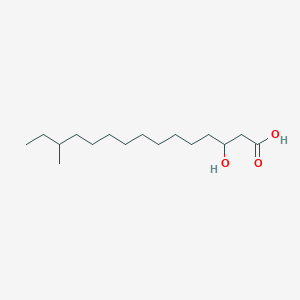
3-Hydroxy-13-methylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-13-methylpentadecanoic acid is a branched-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the thirteenth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-13-methylpentadecanoic acid can be achieved through several methods. One common approach involves the reaction of pentadecanoyl chloride with hydroquinone dimethyl ether in the presence of aluminum chloride in tetrachloroethane. The reaction is first carried out at 0°C for 3 hours and then at 4°C for 72 hours, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar fatty acids are often produced through microbial fermentation or chemical synthesis, involving the use of specific catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-13-methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-13-methylpentadecanoic acid.
Reduction: Formation of 3-hydroxy-13-methylpentadecanol.
Substitution: Formation of 3-chloro-13-methylpentadecanoic acid.
Applications De Recherche Scientifique
3-Hydroxy-13-methylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-13-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways. The hydroxyl group at the third carbon and the methyl group at the thirteenth carbon contribute to its unique biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Methylpentadecanoic acid: A methyl-branched fatty acid with a similar structure but lacking the hydroxyl group.
Pentadecanoic acid: A straight-chain fatty acid without any branching or hydroxyl groups.
Uniqueness
3-Hydroxy-13-methylpentadecanoic acid is unique due to the presence of both a hydroxyl group and a methyl branch, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
122751-76-2 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
3-hydroxy-13-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
Clé InChI |
LVBRNJOFOLCUKI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


